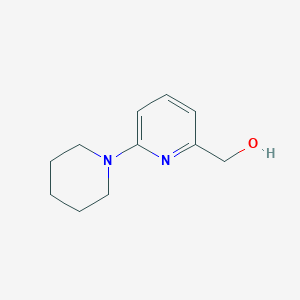

(6-piperidin-1-ylpyridin-2-yl)methanol

Description

(6-Piperidin-1-ylpyridin-2-yl)methanol is a pyridine derivative featuring a piperidine substituent at the 6-position of the pyridine ring and a hydroxymethyl (-CH2OH) group at the 2-position. The piperidine moiety enhances solubility and modulates electronic properties, while the hydroxymethyl group offers a site for further functionalization .

Properties

IUPAC Name |

(6-piperidin-1-ylpyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c14-9-10-5-4-6-11(12-10)13-7-2-1-3-8-13/h4-6,14H,1-3,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHPFWHASVOLSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC(=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594494 | |

| Record name | [6-(Piperidin-1-yl)pyridin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869901-07-5 | |

| Record name | [6-(Piperidin-1-yl)pyridin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-piperidin-1-ylpyridin-2-yl)methanol typically involves the reaction of 2,6-dimethylpyridine with potassium permanganate to form 2,6-pyridinedicarboxylic acid. This intermediate is then reduced using a sodium borohydride/iodine system to yield the desired product . This method is favored for its mild reaction conditions and high yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs more scalable and cost-effective methods. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: (6-piperidin-1-ylpyridin-2-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the piperidine and pyridine rings, which provide multiple reactive sites.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide can be used to oxidize this compound.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.

Substitution: Halogenation and alkylation reactions can be performed using reagents like thionyl chloride and alkyl halides.

Major Products: The major products formed from these reactions include various substituted piperidines and pyridines, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of piperidine and pyridine, including (6-piperidin-1-ylpyridin-2-yl)methanol, exhibit notable antimicrobial properties. These compounds are synthesized for their ability to inhibit bacterial growth and combat infections. For instance, studies have demonstrated that modifications in the piperidine structure can enhance antibacterial efficacy against resistant strains of bacteria .

Case Study: Synthesis of Antimicrobial Agents

A series of piperidine derivatives were synthesized and tested for their antibacterial activity. One study revealed that compounds with a piperidine moiety showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound could be a promising scaffold for developing new antibiotics .

Neurological Applications

Cognitive Enhancement

Piperidine derivatives are frequently explored for their neuroprotective effects and potential in treating cognitive disorders. The structural features of this compound suggest it may interact with neurotransmitter systems, particularly those involving acetylcholine receptors, which are crucial for memory and learning processes.

Case Study: Neuroprotective Properties

In animal models, piperidine-based compounds have been shown to improve cognitive function and reduce neuroinflammation. For example, a study demonstrated that certain piperidine derivatives could enhance synaptic plasticity in hippocampal neurons, indicating potential therapeutic effects for conditions like Alzheimer's disease .

Drug Development

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound is essential for its application in drug development. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) properties. The compound's hydroxymethyl group may enhance solubility and bioavailability, making it suitable for oral formulations.

Case Study: ADME Studies

Research on similar piperidine derivatives has shown varied absorption rates depending on structural modifications. For instance, compounds with increased lipophilicity demonstrated improved bioavailability in preclinical trials, which could be extrapolated to this compound .

Material Science

Polymer Chemistry

this compound can serve as a building block in polymer chemistry due to its functional groups that allow for further chemical modifications. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.

Case Study: Polymer Synthesis

In recent studies, piperidine-based monomers were polymerized to create materials with tailored properties for specific applications in coatings and adhesives. The introduction of this compound into these systems could lead to innovative materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of (6-piperidin-1-ylpyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Features

Key structural analogs differ in substituents on the pyridine ring or the amine group. Below is a comparison:

Key Observations :

- Amine vs.

- Dual Substituents: Dimethoxy derivatives (e.g., (5,6-Dimethoxypyridin-2-yl)methanol) exhibit increased steric hindrance and altered electronic profiles compared to monosubstituted analogs .

Physicochemical Properties

- Solubility : Piperidine-containing derivatives show improved aqueous solubility compared to halogenated analogs due to amine protonation at physiological pH.

- Stability: Methanol derivatives with electron-donating groups (e.g., methoxy) are more stable under acidic conditions than halogenated variants, which may undergo dehalogenation .

Biological Activity

(6-piperidin-1-ylpyridin-2-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound this compound can be structurally represented as follows:

This compound features a piperidine ring and a pyridine moiety, which are known to influence its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Receptor Tyrosine Kinases (RTKs) : Similar compounds have been shown to interact with RTKs, which play crucial roles in cell signaling related to growth and differentiation.

- Serotonergic Receptors : Preliminary studies suggest that derivatives of this compound may exhibit agonistic activity at 5-HT_1A receptors, potentially influencing mood regulation and anxiety responses .

Pharmacological Effects

Research indicates that this compound may possess several pharmacological properties:

- Antidepressant Activity : The structural similarity to known antidepressants suggests potential efficacy in treating mood disorders.

- Anticancer Properties : Investigations into related compounds have indicated potential for inhibiting cancer cell proliferation through modulation of signaling pathways.

- Neuroprotective Effects : Some studies have shown that similar compounds can protect against neuronal damage in models of ischemia and neurodegeneration .

In Vitro Studies

A study published in Organic & Biomolecular Chemistry demonstrated that derivatives of this compound exhibited significant inhibitory effects on cancer cell lines. The results indicated a dose-dependent response, highlighting the compound's potential as an anticancer agent .

In Vivo Studies

In vivo studies have explored the neuroprotective effects of related compounds in animal models. For instance, administration of similar piperidine-based compounds showed a reduction in ischemic damage in rodent models, suggesting therapeutic potential for stroke treatment .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Antidepressant Efficacy

A study investigated the effects of this compound on depression-like behaviors in mice. The compound was administered over a period of two weeks, resulting in significant reductions in immobility time during forced swim tests, indicating antidepressant-like effects.

Case Study 2: Cancer Cell Proliferation

In another study, the compound was tested against various human cancer cell lines. Results showed a marked decrease in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development in oncological therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.